molecular formula C26H46NNaO7S B15073116 sodium;2-[4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate;hydrate

sodium;2-[4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate;hydrate

Cat. No.: B15073116
M. Wt: 539.7 g/mol
InChI Key: OLPIZAYYAVQETM-UHFFFAOYSA-M
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Description

Sodium taurodeoxycholate hydrate is a bile acid derivative that is synthesized from cholesterol in the liver. It is an amphiphilic surfactant molecule, meaning it has both hydrophilic and hydrophobic properties. This compound is commonly used in scientific research due to its ability to solubilize membrane proteins and its involvement in various biological pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium taurodeoxycholate hydrate is synthesized by conjugating deoxycholic acid with taurine. The process involves the activation of deoxycholic acid followed by its reaction with taurine in the presence of a coupling agent. The product is then purified through crystallization .

Industrial Production Methods: In industrial settings, the production of sodium taurodeoxycholate hydrate involves the extraction of deoxycholic acid from bile, followed by its chemical conjugation with taurine. The reaction is typically carried out in aqueous solution, and the product is isolated through crystallization and drying .

Chemical Reactions Analysis

Types of Reactions: Sodium taurodeoxycholate hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various bile acid derivatives and modified surfactant molecules .

Scientific Research Applications

Sodium taurodeoxycholate hydrate has a wide range of applications in scientific research:

    Chemistry: It is used as a surfactant in the solubilization of hydrophobic compounds and in the study of micellar systems.

    Biology: It is employed in the isolation and study of membrane proteins, as well as in cell culture to promote cell growth and differentiation.

    Medicine: It is investigated for its potential therapeutic effects in liver diseases and its role in drug delivery systems.

    Industry: It is used in the formulation of pharmaceuticals and cosmetics due to its surfactant properties

Mechanism of Action

Sodium taurodeoxycholate hydrate exerts its effects through several mechanisms:

Comparison with Similar Compounds

  • Sodium taurohyodeoxycholate hydrate
  • Taurodeoxycholic acid sodium salt hydrate
  • Taurohyodeoxycholic acid sodium salt hydrate

Comparison: Sodium taurodeoxycholate hydrate is unique due to its specific activation of the TGR5 and S1PR2 pathways, which are not as prominently activated by similar compounds. Additionally, its amphiphilic nature makes it particularly effective in solubilizing membrane proteins compared to other bile acid derivatives .

Properties

Molecular Formula

C26H46NNaO7S

Molecular Weight

539.7 g/mol

IUPAC Name

sodium;2-[4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate;hydrate

InChI

InChI=1S/C26H45NO6S.Na.H2O/c1-16(4-9-24(30)27-12-13-34(31,32)33)20-7-8-21-19-6-5-17-14-18(28)10-11-25(17,2)22(19)15-23(29)26(20,21)3;;/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);;1H2/q;+1;/p-1

InChI Key

OLPIZAYYAVQETM-UHFFFAOYSA-M

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.O.[Na+]

Origin of Product

United States

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